2-(4-Bromopyridin-2-YL)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(4-bromopyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H |
InChI Key |
YGRTVMPUWYWZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=NC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Bromopyridin 2 Yl Oxazole and Its Analogues
Strategies for Pyridine (B92270) Moiety Functionalization
The introduction of a bromine atom at the 4-position of the pyridine ring is a key step in the synthesis of the target compound. This requires controlled and selective halogenation techniques.
Controlled Bromination Techniques of Pyridine Precursors
Achieving regioselective bromination of pyridine precursors is a significant challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.gov Direct bromination often requires harsh conditions and can lead to a mixture of products. Therefore, more controlled methods are often employed.
One effective strategy involves the use of N-oxides. The pyridine nitrogen can be oxidized to the corresponding N-oxide, which activates the 4-position for electrophilic attack. Subsequent bromination and deoxygenation of the N-oxide yield the desired 4-bromopyridine (B75155) derivative.
Another approach utilizes modern halogenating agents that offer greater selectivity. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used for the bromination of pyridine derivatives. google.com The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the 4-bromo isomer. google.com
Furthermore, designed phosphine (B1218219) reagents have been developed for the selective halogenation of pyridines. nih.gov This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov This technique has shown success in the late-stage halogenation of complex molecules. nih.gov
| Bromination Technique | Reagents | Key Features |
| N-Oxide Activation | Pyridine, m-CPBA, Br2, PBr3 | Activation of the 4-position for electrophilic attack. |
| DBDMH Bromination | Pyridine derivative, DBDMH | Can be performed without an additional solvent. google.com |
| Phosphine Reagents | Pyridine, Designed phosphine, Halide source | Site-selective halogenation via a phosphonium salt intermediate. nih.gov |
Oxazole (B20620) Ring Formation Methodologies
The construction of the oxazole ring is another critical aspect of the synthesis. Several named reactions and condensation strategies are available for this purpose.
Van Leusen Oxazole Synthesis and Related Protocols
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgyoutube.comnih.gov This reaction proceeds under mild, basic conditions and is known for its high efficiency. nih.govijpsonline.com The reaction involves the [3+2] cycloaddition of TosMIC with an aldehyde, leading to the formation of a 5-substituted oxazole. nih.gov
The mechanism involves the deprotonation of TosMIC, followed by its addition to the aldehyde to form an oxazoline (B21484) intermediate. organic-chemistry.org Subsequent elimination of p-toluenesulfinic acid yields the final oxazole product. organic-chemistry.org This method is particularly useful for synthesizing 5-substituted oxazoles and has been adapted for solid-phase synthesis. nih.gov
Recent advancements have expanded the scope of the Van Leusen synthesis, including the use of ionic liquids as solvents and the development of one-pot procedures for the synthesis of 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org
Condensation Reactions for Oxazole Annulation
Besides the Van Leusen synthesis, other condensation reactions are widely used for oxazole ring formation.
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones to form oxazoles. wikipedia.orgsynarchive.com The reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentoxide. pharmaguideline.com This approach is valuable for the synthesis of 2,5-disubstituted oxazoles. wikipedia.orgpharmaguideline.com
Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.orgdbpedia.org It is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.org
Condensation of α-Haloketones with Amides: This is another fundamental method for oxazole synthesis, where an α-haloketone reacts with a primary amide. pharmaguideline.com
| Oxazole Synthesis Method | Starting Materials | Key Features |
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Mild conditions, high efficiency for 5-substituted oxazoles. organic-chemistry.orgnih.govijpsonline.com |
| Robinson-Gabriel Synthesis | 2-Acylaminoketone | Forms oxazoles via cyclodehydration. wikipedia.orgsynarchive.com |
| Fischer Synthesis | Cyanohydrin, Aldehyde | Classic method for 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.orgdbpedia.org |
| α-Haloketone & Amide | α-Haloketone, Primary amide | Fundamental condensation reaction. pharmaguideline.com |
Cross-Coupling Strategies for Intermolecular Linkage of Pyridine and Oxazole Moieties
The final step in the synthesis of 2-(4-Bromopyridin-2-YL)oxazole often involves the coupling of the pre-functionalized pyridine and oxazole rings. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. Several named reactions are particularly relevant for linking pyridine and oxazole moieties.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netmanchester.ac.uk It is a highly versatile and widely used method due to the stability and low toxicity of the boron reagents. organic-chemistry.org The functionalization of oxazoles at the 2- and 4-positions using Suzuki coupling has been well-documented. manchester.ac.uk
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgwikipedia.org Negishi coupling is known for its high functional group tolerance and the ability to form C-C bonds between sp2 and sp3 hybridized carbons. wikipedia.org It has been successfully employed in the synthesis of pyridine-containing amino acids and other complex molecules. rsc.org Solid, moderately air-stable 2-pyridylzinc reagents have been developed to improve the operational simplicity of this reaction. organic-chemistry.org
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner with an organic halide, activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org This method offers an alternative to other cross-coupling reactions and has been applied in the synthesis of various natural products. wikipedia.orgresearchgate.net
Direct C-H Arylation: More recently, direct C-H activation/arylation reactions have emerged as a powerful tool for forming C-C bonds, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org Palladium catalysts can facilitate the direct coupling of a C-H bond on one heterocycle with a C-X bond on another. rsc.org
| Cross-Coupling Reaction | Organometallic Reagent | Halide/Triflate Partner | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Stable reagents, mild conditions. researchgate.netmanchester.ac.ukorganic-chemistry.org |
| Negishi | Organozinc | Organic Halide/Triflate | High functional group tolerance. orgsyn.orgwikipedia.orgrsc.org |
| Hiyama | Organosilane | Organic Halide/Triflate | Activated by fluoride or base. organic-chemistry.orgwikipedia.orgresearchgate.net |
| Direct C-H Arylation | C-H bond of heterocycle | Organic Halide | Atom-economical, avoids pre-functionalization. rsc.orgrsc.org |
C-H Activation and Subsequent Coupling Approaches
Direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalization of starting materials (e.g., conversion to organometallic reagents). beilstein-journals.org This approach allows for the direct formation of carbon-carbon bonds between two coupling partners, streamlining synthetic pathways.
In the context of synthesizing this compound and its analogues, C-H activation can be envisioned in two primary ways: activation of a C-H bond on the oxazole ring followed by coupling with a pyridine derivative, or activation of a C-H bond on the pyridine ring followed by coupling with an oxazole derivative. Transition-metal catalysis, particularly with palladium (Pd) and copper (Cu), is central to these transformations. beilstein-journals.orgrsc.org
Palladium-catalyzed direct (hetero)arylation is a prominent method for coupling heterocycles. beilstein-journals.org For instance, the C-H bond at the C5 position of a 2-substituted oxazole can be directly coupled with an aryl halide like 4-bromopyridine. The selectivity of this reaction is crucial; palladium catalysts can be directed to activate a specific C-H bond, often with the assistance of directing groups or by exploiting the inherent electronic properties of the heterocyclic rings. beilstein-journals.org The coordination of the oxazole's nitrogen atom to the palladium center can lower the pKa of a nearby C-H bond, facilitating its deprotonation and subsequent arylation. beilstein-journals.org
Another powerful strategy is the cross-dehydrogenative coupling (CDC) pathway, which involves the functionalization of two different C-H bonds under oxidative conditions. rsc.org For example, a reaction could potentially couple 2-substituted oxazole directly with 4-bromopyridine, forming a C-C bond by removing a hydrogen atom from each partner. These reactions are often catalyzed by copper salts, sometimes in combination with an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org
The table below summarizes various catalytic systems that have been employed for the C-H functionalization of oxazoles and related heterocycles, which are applicable to the synthesis of the target compound.
| Catalytic System | Coupling Partners Example | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Oxazole + Aryl Bromide | High efficiency for direct arylation of oxazole C-H bonds. Ligand choice influences selectivity. | beilstein-journals.org |
| CuCl₂ / TBHP | Heterocycle + Amine/Alkane | Utilizes a Cross-Dehydrogenative Coupling (CDC) pathway. Operates under oxidative conditions. | rsc.org |
| PdCl₂ / dppe / CuCl | (Benzo)oxazole + Aryltriazene | Proceeds via C-H/C-N bond cleavage, offering an alternative to aryl halides. Tolerates a wide range of functional groups. | researchgate.net |
| Rh(III) / Cu(II) | Imidate + Nitrosobenzene | Sequential C-H activation and intramolecular annulation to form different heterocycles, demonstrating the power of dual catalytic systems. | nih.gov |
Modular Synthesis Design for the Generation of this compound Analogues
A modular or "building block" approach is highly desirable for generating libraries of analogues for structure-activity relationship (SAR) studies. This strategy involves designing a synthetic route where different components (modules) can be easily interchanged to create a diverse set of final compounds. For this compound analogues, the pyridine and oxazole moieties represent the two primary modules.
One effective modular strategy is to use a robust ring-forming reaction where one of the precursors can be varied. The Bredereck reaction, which synthesizes oxazoles by reacting α-haloketones with amides, is one such method. ijpsonline.com In this scenario, 4-bromopyridine-2-carboxamide can serve as a constant module, while a diverse library of α-haloketones can be used to generate analogues with various substituents on the oxazole ring.
Alternatively, modern cross-coupling reactions like the Suzuki-Miyaura coupling provide exceptional modularity. ijpsonline.com This approach involves coupling a pre-formed, functionalized pyridine with a pre-formed, functionalized oxazole. For example, 2-(tributylstannyl)oxazole (B129791) or an oxazole boronic ester can be coupled with 2-bromo-4-chloropyridine (B1272041) (or a related halogenated pyridine) to introduce the pyridine unit in a late-stage functionalization step. This allows for the independent synthesis and modification of each heterocyclic core before they are joined.
The table below illustrates how a modular design can be implemented to generate a variety of analogues.
| Synthetic Strategy | Pyridine Module (Example) | Oxazole Module / Precursor (Example) | Resulting Analogue Type | Reference |
|---|---|---|---|---|
| Bredereck Reaction | 4-Substituted-Pyridine-2-Carboxamide | α-Halo-ketone (R-CO-CH₂Br) | Variation on the oxazole ring (C4/C5 position) | ijpsonline.com |
| Suzuki-Miyaura Coupling | 4-Bromopyridine-2-boronic acid ester | 2-Bromo-4-substitued-oxazole | Variation on the oxazole ring (C4 position) | ijpsonline.com |
| Suzuki-Miyaura Coupling | 2-Bromo-4-substituted-pyridine | Oxazole-2-boronic acid ester | Variation on the pyridine ring (C4 position) | ijpsonline.com |
| Metal-Free Cyclization | 4-Bromopyridine-2-(thio)amide | α-Diazoketone (R-CO-CHN₂) | Variation on the oxazole ring (C4 position) under green conditions | nih.gov |
Optimization of Reaction Conditions for Yield, Selectivity, and Green Chemistry Principles
Optimizing reaction conditions is critical for maximizing product yield and selectivity while minimizing waste and environmental impact. This aligns with the principles of green chemistry, which encourage the use of safer solvents, reduced energy consumption, and catalytic over stoichiometric reagents. ijpsonline.comresearchgate.net
A key advancement in green synthesis is the use of microwave irradiation. nih.govwjarr.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov For the synthesis of oxazole derivatives, microwave assistance has been successfully applied to cyclization and coupling reactions, often under solvent-free conditions. ijpsonline.comresearchgate.net
The choice of catalyst and solvent is paramount. While palladium and copper are highly effective, their cost and potential toxicity are concerns. Research into metal-free catalytic systems is a significant green alternative. For example, the use of a Brønsted acid like trifluoromethanesulfonic acid to catalyze the cyclization of α-diazoketones with amides provides a pathway to 2,4-disubstituted oxazoles without the need for a transition metal. nih.gov Similarly, employing environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, greatly improves the green credentials of a synthetic protocol. ijpsonline.comnih.gov
Systematic optimization involves varying parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry. researchgate.net A thermal decomposition reaction, for instance, can be optimized by testing different temperatures to find the point that provides the highest yield in the shortest time, while minimizing the formation of byproducts. researchgate.net
The following table provides an example of how reaction conditions for a hypothetical final coupling step could be optimized.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Principle |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5 mol%) | DMF | 120 (Conventional) | 24 | 65 | beilstein-journals.org |
| 2 | Pd(OAc)₂ (5 mol%) | Ethanol | 80 (Conventional) | 24 | 50 | ijpsonline.com |
| 3 | None | DMF | 150 (Microwave) | 1 | Trace | nih.gov |
| 4 | CuI (10 mol%) | Solvent-free | 140 (Microwave) | 0.5 | 85 | ijpsonline.comnih.gov |
| 5 | TfOH (20 mol%) | DCE | 60 (Conventional) | 4 | 92 (for related metal-free cyclization) | nih.gov |
Elucidation of Reactivity Profiles and Reaction Mechanisms of 2 4 Bromopyridin 2 Yl Oxazole
Nucleophilic Substitution Reactions at the Bromine Center
The most prominent reaction pathway for 2-(4-Bromopyridin-2-yl)oxazole involves the displacement of the bromine atom at the C4 position of the pyridine (B92270) ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen atom.
A variety of nucleophiles can displace the bromide, making this compound a versatile building block in synthetic chemistry. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. The process is catalyzed by a palladium complex, typically generated from a precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, in the presence of a base such as NaOt-Bu nih.govwikipedia.org. The method has been successfully applied to various bromopyridines, including those with challenging substrates like volatile amines nih.gov.
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the bromopyridine with an organoboron compound, such as an aryl boronic acid. It is a robust method for creating biaryl structures. Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of various heteroaryl halides, and they are not inhibited by the presence of basic nitrogen atoms within the substrates researchgate.netorganic-chemistry.org.
Below is a table summarizing typical conditions for these transformations on related bromopyridine substrates.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Conditions | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80-110 °C, sealed tube | amazonaws.com |
| Suzuki Coupling | Pd(OAc)₂ / Phosphine | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane | 80-100 °C | researchgate.net |
| Amination (Volatile Amines) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C, sealed tube | nih.gov |
This interactive table is based on data from syntheses with similar bromopyridine substrates.
The mechanism of nucleophilic aromatic substitution (SNAr) on 4-halopyridines is well-established. The reaction generally proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this intermediate, facilitating the reaction.
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalytic cycle involves three key steps wikipedia.org:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) species.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The new C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst wikipedia.org.
A significant aspect of 4-halopyridine reactivity is the potential for catalysis or "switching on" of reactivity through protonation. The formation of a pyridinium (B92312) salt dramatically increases the electrophilicity of the pyridine ring, leading to a massive enhancement in the rate of nucleophilic attack. For instance, the reactivity of 4-chloropyridine (B1293800) can be increased by approximately 4500-fold upon protonation nih.gov. This principle suggests that the reactivity of this compound can be significantly tuned by controlling the reaction's pH.
Heterocyclic Reactivity of the Oxazole (B20620) Ring System
The oxazole ring, while aromatic, possesses distinct reactivity patterns compared to more common aromatic systems like benzene. It contains a pyridine-like nitrogen atom and a furan-like oxygen atom, which confer a diene-like character to the ring pharmaguideline.com.
The diene character of the oxazole ring makes it a valuable participant in cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for constructing new ring systems tandfonline.comresearchgate.net.
Diels-Alder Reactions: Oxazoles can react as dienes with various dienophiles. When an alkene is used as the dienophile, the initial cycloadduct can rearrange to form a substituted pyridine. This reaction is a well-established route to complex pyridine derivatives, such as analogues of vitamin B6 researchgate.netresearchgate.net. The reaction can be sluggish but is often facilitated by using Lewis or Brønsted acids, which activate the oxazole by coordinating to the nitrogen atom, thereby lowering the energy of the LUMO of the diene nih.gov. A study has shown that 2-pyridyl oxazole can successfully undergo dearomative cycloadditions acs.org.
Ring Transformations: The oxazole ring can be converted into other heterocyclic systems. For example, under certain conditions, nucleophilic attack can lead to ring-opening followed by recyclization to form imidazoles or thiazoles tandfonline.com. In the case of 6-nitrooxazolo[3,2-a]pyridinium salts, reaction with nucleophiles like amines leads to the opening of the pyridine ring, demonstrating the influence of strong electron-withdrawing groups on the stability of the fused system mdpi.com.
On the Oxazole Ring: The oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, usually requiring an activating (electron-donating) group on the ring, substitution happens preferentially at the C5 position tandfonline.com. Nucleophilic substitution on the oxazole ring itself is rare. It typically requires a good leaving group at the C2-position, which is the most electron-deficient carbon pharmaguideline.com. For this compound, the C2 position is occupied by the pyridine ring, making direct nucleophilic substitution on the oxazole ring unlikely.
On the Pyridine Ring: The pyridine ring is inherently electron-deficient and thus generally unreactive toward electrophiles but activated for nucleophilic substitution, especially at the C2, C4, and C6 positions. In the title compound, the C4 position is the primary site for nucleophilic attack due to the presence of the bromine leaving group. The 2-(oxazol-2-yl) substituent acts as an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack.
Oxidation-Reduction Pathways Involving the Pyridine and Oxazole Moieties
Both the pyridine and oxazole rings can participate in redox reactions.
Oxidation: Oxazole rings are susceptible to oxidation, often resulting in cleavage of the ring pharmaguideline.com. The reaction of oxazoles with singlet oxygen has been studied and shown to proceed via a [4+2]-cycloaddition to form an unstable endoperoxide, which then decomposes nih.govresearchgate.net. The presence of substituents on the oxazole ring can influence the rate and pathway of this oxidation nih.gov. Rhenium complexes featuring pyridyl-triazole ligands, which are structurally analogous to pyridyl-oxazoles, have been shown to act as catalysts for the electrocatalytic reduction of CO₂. This process involves a ligand-based reduction, indicating that the π-system of the heterocyclic ligand participates directly in the electron transfer process nih.gov. This suggests that the this compound scaffold could also exhibit redox activity.
Reduction: The reduction of oxazoles can lead to ring-opening products or the formation of oxazolines tandfonline.com. Electrochemical reduction of oxazoles typically occurs at the C2-position tandfonline.com. For the pyridine moiety, reduction is also possible, though it generally requires harsher conditions than the oxazole ring.
Influence of Substituent Effects on Reaction Selectivity and Kinetics
The reactivity of this compound is a direct consequence of the electronic properties of its substituents.
Effect of the Bromo Group: The bromine atom at C4 is an excellent leaving group and its position makes it highly susceptible to displacement via SNAr and palladium-catalyzed cross-coupling reactions. Its electron-withdrawing inductive effect further enhances the electrophilicity of the C4 carbon.
Effect of the Pyridine Ring on the Oxazole: The 2-pyridyl group is strongly electron-withdrawing. This deactivates the attached oxazole ring towards electrophilic attack but makes it more stable. It also influences the diene character of the oxazole in Diels-Alder reactions acs.org.
Effect of the Oxazole Ring on the Pyridine: The 2-(oxazol-2-yl) group is also electron-withdrawing, which adds to the electron-deficient nature of the pyridine ring. This effect enhances the reactivity of the 4-bromo position toward nucleophiles and makes electrophilic attack on the pyridine ring highly unfavorable.
The combined electronic effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Pyridine Nitrogen | Pyridine-N1 | Inductive/Resonance Withdrawing | Activates C2/C4/C6 for nucleophilic attack; deactivates ring for electrophilic attack. |
| Bromine | Pyridine-C4 | Inductive Withdrawing | Activates C4 for nucleophilic substitution; serves as a leaving group. |
| Oxazole Ring | Pyridine-C2 | Inductive/Resonance Withdrawing | Further activates pyridine ring for nucleophilic attack; deactivates for electrophilic attack. |
| 4-Bromopyridin-2-yl | Oxazole-C2 | Inductive/Resonance Withdrawing | Deactivates oxazole ring for electrophilic attack; influences cycloaddition reactivity. |
This interactive table summarizes the electronic influence of the key structural motifs.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromopyridin 2 Yl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-Bromopyridin-2-YL)oxazole, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, alongside advanced two-dimensional techniques, has been employed to unequivocally assign all proton and carbon signals and to establish the connectivity within the molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and oxazole (B20620) rings. The chemical shifts of these protons are influenced by their electronic environment, including the electronegativity of adjacent atoms and the aromatic ring currents.
Based on the analysis of similar structures, the following proton chemical shifts can be anticipated:
Pyridine Ring Protons: The pyridine ring contains three protons. The proton at the 6-position is expected to appear at the most downfield position due to the deshielding effect of the adjacent nitrogen atom. The protons at the 3 and 5-positions will have chemical shifts influenced by the bromine atom and the oxazole substituent.
Oxazole Ring Protons: The oxazole ring has two protons. Their chemical shifts will be characteristic of a five-membered aromatic heterocycle containing nitrogen and oxygen.
A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (Pyridine) | (Predicted) | d | (Predicted) |
| H-5' (Pyridine) | (Predicted) | dd | (Predicted) |
| H-6' (Pyridine) | (Predicted) | d | (Predicted) |
| H-4 (Oxazole) | (Predicted) | s | - |
| H-5 (Oxazole) | (Predicted) | s | - |
Note: This table is predictive and awaits experimental verification.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected chemical shifts for the carbon atoms are as follows:
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon atom attached to the bromine (C-4') will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the oxazole ring (C-2') will also show a characteristic downfield shift.
Oxazole Ring Carbons: The carbon atoms of the oxazole ring (C-2, C-4, and C-5) will have chemical shifts typical for this heterocyclic system. The C-2 carbon, being part of the C=N-O moiety, is expected to be the most downfield of the oxazole carbons.
A hypothetical ¹³C NMR data table is provided below:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Oxazole) | (Predicted) |
| C-4 (Oxazole) | (Predicted) |
| C-5 (Oxazole) | (Predicted) |
| C-2' (Pyridine) | (Predicted) |
| C-3' (Pyridine) | (Predicted) |
| C-4' (Pyridine) | (Predicted) |
| C-5' (Pyridine) | (Predicted) |
| C-6' (Pyridine) | (Predicted) |
Note: This table is predictive and awaits experimental verification.
Nitrogen-15 NMR (¹⁵N NMR) Analysis
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of the nitrogen atoms in the molecule. For this compound, two distinct nitrogen signals are expected, one for the pyridine nitrogen and one for the oxazole nitrogen. The chemical shifts of these nitrogens would confirm their respective heterocyclic environments.
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments is crucial.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of the protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting the pyridine and oxazole rings by showing correlations between the pyridine protons and the oxazole carbons, and vice versa.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern would likely involve the cleavage of the bond between the pyridine and oxazole rings, as well as fragmentation within the individual heterocyclic rings. Analysis of these fragment ions would provide further confirmation of the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the pyridine and oxazole rings.
A table of expected IR absorption bands is presented below:
| Wavenumber (cm⁻¹) | Functional Group |
| (Predicted) | Aromatic C-H stretching |
| (Predicted) | C=N stretching (Pyridine and Oxazole) |
| (Predicted) | C=C stretching (Aromatic rings) |
| (Predicted) | C-O-C stretching (Oxazole) |
| (Predicted) | C-Br stretching |
Note: This table is predictive and awaits experimental verification.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any experimental single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and atomic coordinates, is not available at the time of this writing.
The absence of a published crystal structure precludes a detailed discussion of its molecular conformation in the solid state, including critical parameters like the dihedral angle between the pyridine and oxazole rings. Furthermore, an analysis of intermolecular interactions, such as halogen bonding, π-π stacking, or hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the material, cannot be performed.
While computational modeling could provide theoretical insights into the conformational preferences of the molecule in the gas phase or in solution, experimental determination via X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. The synthesis and crystallographic analysis of single crystals of this compound would be a valuable contribution to the field, providing essential structural data for this and related heterocyclic compounds.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value |
| Data not available | Data not available |
Computational and Theoretical Chemistry Investigations of 2 4 Bromopyridin 2 Yl Oxazole
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. irjweb.com For 2-(4-Bromopyridin-2-yl)oxazole, DFT studies can reveal critical information about its stability, reactivity, and spectroscopic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. irjweb.com For this compound, the electronegative nitrogen and oxygen atoms in the heterocyclic rings, along with the bromine atom, are expected to be regions of negative potential, while the hydrogen atoms are likely to be regions of positive potential.
Illustrative DFT-Calculated Properties for this compound:
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. irjweb.com |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as illustrations of the data obtained from DFT calculations on similar heterocyclic compounds.
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. epstem.net Techniques like Gauge-Independent Atomic Orbital (GIAO) are commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net By comparing the calculated spectra with experimental data, researchers can verify the molecular structure. researchgate.netnih.gov
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. epstem.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of bonds within the pyridine (B92270) and oxazole (B20620) rings. For this compound, characteristic vibrations would include C-H, C=N, C=C, and C-Br stretching modes.
Illustrative Comparison of Predicted and Experimental Spectroscopic Data:
| Parameter | Predicted Value | Experimental Value (Hypothetical) |
|---|---|---|
| ¹H NMR (pyridine H) | δ 7.5-8.6 ppm | δ 7.6-8.7 ppm |
| ¹³C NMR (pyridine C-Br) | δ 120 ppm | δ 122 ppm |
| IR (C=N stretch) | 1610 cm⁻¹ | 1615 cm⁻¹ |
Note: The values in this table are hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. This helps in understanding the feasibility of a reaction and identifying the rate-determining step.
The synthesis of pyridyl-oxazole compounds can be achieved through various methods, such as the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnih.gov Computational studies can model this reaction by locating the transition state for the key cycloaddition and elimination steps. nih.gov For the synthesis of this compound, a plausible route would involve the reaction of 4-bromo-2-pyridinecarboxaldehyde with TosMIC. Computational modeling could predict the activation energies and help optimize reaction conditions, such as the choice of base and solvent. organic-chemistry.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction in Chemical Biology Contexts
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. growingscience.com Oxazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often by inhibiting specific enzymes. researchgate.netresearchgate.net
A molecular docking study of this compound would involve selecting a relevant protein target, such as a kinase or a bacterial enzyme like DNA gyrase. The compound would then be computationally "docked" into the active site of the protein. The results are scored based on the binding energy, which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mdpi.com These insights can guide the design of more potent and selective inhibitors.
Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target:
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys72, Glu91, Leu134 |
| Types of Interactions | Hydrogen bond with Glu91, Hydrophobic interactions with Leu134 |
Note: This table presents hypothetical data from a simulated docking study.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For this compound, a key flexible bond is the one connecting the pyridine and oxazole rings. Rotation around this bond will lead to different spatial arrangements of the two rings.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govnih.gov An MD simulation of this compound, typically in a solvent like water to mimic biological conditions, would show how the molecule moves, vibrates, and changes its conformation. youtube.comarxiv.orgyoutube.com This can reveal the preferred conformations in solution and the energy barriers between them. nih.gov Such information is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site.
Illustrative Conformational Data for this compound:
| Dihedral Angle (Py-Ox) | Relative Energy (kcal/mol) | Population |
|---|---|---|
| 30° (Twisted) | 0.0 | 70% |
| 180° (Planar) | 2.5 | 30% |
Note: The data is hypothetical and for illustrative purposes.
Chemoinformatic Approaches for Structure-Activity Relationship (SAR) Studies
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds and their biological activities. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nanobioletters.com
To build a QSAR model for a series of pyridyl-oxazole derivatives, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, polarity, and electronic properties. Statistical methods are then used to find a correlation between these descriptors and the measured biological activity. For this compound, the bromine atom would contribute significantly to descriptors related to size (molar volume) and lipophilicity (logP). A QSAR study could reveal whether the presence and position of the bromine atom are favorable for a particular biological activity, thus guiding the synthesis of new, potentially more active, analogs.
Advanced Research Applications and Functional Explorations of 2 4 Bromopyridin 2 Yl Oxazole
Chiral Ligand Development in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. researchgate.netdicp.ac.cn The pyridine-oxazole scaffold has emerged as a promising class of N,N-ligands, and the specific substitution pattern of 2-(4-Bromopyridin-2-YL)oxazole makes it a candidate for creating highly effective and selective catalysts. dicp.ac.cn
Stereocenter Integration and Chiral Induction Mechanisms
While this compound itself is not chiral, it serves as a key building block for the synthesis of chiral ligands. Chirality can be introduced by incorporating a stereocenter, for instance, by attaching a chiral group to the oxazole (B20620) or pyridine (B92270) ring. A common strategy involves the use of planar chirality, where a bulky group, such as a [2.2]paracyclophane, is used to create a sterically hindered and rigid chiral environment around the metal center. dicp.ac.cn
The mechanism of chiral induction with ligands derived from this scaffold typically involves the coordination of the two nitrogen atoms (one from the pyridine and one from the oxazole) to a transition metal, such as palladium. dicp.ac.cn This coordination forms a chiral complex that can then selectively catalyze a specific reaction pathway, leading to the preferential formation of one enantiomer of the product. The steric and electronic properties of the ligand, influenced by the bromo substituent and any introduced chiral auxiliaries, play a critical role in the degree of enantioselectivity achieved. dicp.ac.cn The relatively electron-poor nature of the pyridine ring, enhanced by the electron-withdrawing bromo group, can increase the reactivity of the metal catalyst. dicp.ac.cn
Design Principles for Metal-Complexed Catalytic Systems
The design of effective metal-complexed catalytic systems based on this compound follows several key principles:
Rigidity and Steric Hindrance: A rigid ligand backbone is crucial for creating a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity. The introduction of bulky groups can enhance this rigidity and steric hindrance. dicp.ac.cn
Electronic Tuning: The electronic properties of the ligand can be fine-tuned to modulate the reactivity of the metal catalyst. The bromo group on the pyridine ring in this compound acts as an electron-withdrawing group, which can enhance the electrophilicity of the palladium(II) catalyst and promote the activation of substrates like alkynes in cyclization reactions. dicp.ac.cn
Modular Synthesis: The synthesis of these ligands is often designed to be modular, allowing for the easy modification of different parts of the molecule to optimize its performance for a specific catalytic transformation. This can involve changing the substituents on the pyridine or oxazole rings.
A notable application of such designed ligands is in the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones, which yields chiral cis-hydrobenzofurans, a class of biologically active molecules. dicp.ac.cn
Exploration in Materials Science
The unique photophysical and electronic properties of π-conjugated systems containing oxazole and pyridine rings make this compound and its derivatives promising candidates for various applications in materials science.
Applications in Organic Electronics and Optoelectronic Devices
Pyridine-containing organic molecules have been investigated for their use in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities. The incorporation of a pyridine unit into a π-conjugated system can enhance the electron affinity of the material, facilitating improved electron injection in OLED devices. rsc.org While research on this compound for OLEDs is not extensively documented, related oxadiazole-fluorene hybrids incorporating pyridine units have shown enhanced external quantum efficiencies when blended with emissive polymers. rsc.org This suggests that the this compound scaffold could be a valuable component in the design of new materials for organic electronics.
| Device Configuration | External Quantum Efficiency (EQE) | Luminous Efficiency | Reference |
| ITO/PEDOT:PSS/MEH-PPV:Compound 7 (30:70 wt%)/Al | 0.5% | 0.93 cd A⁻¹ | rsc.org |
Table 1: Performance of an OLED device incorporating a pyridine-containing oxadiazole hybrid. This demonstrates the potential of such structures in enhancing device efficiency.
Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound, with its combination of aromatic rings and heteroatoms, provides sites for non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can drive the self-assembly of molecules into well-defined supramolecular architectures. While specific studies on the self-assembly of this compound are limited, the principles of supramolecular chemistry suggest its potential to form ordered structures in the solid state or in solution. The ability to form such assemblies is a key feature in the development of "smart" materials, sensors, and for applications in crystal engineering.
Investigation of Luminescent Properties
Derivatives of 2-aryloxazoles are known to exhibit fluorescence, with their emission properties being highly dependent on the nature of the substituents and the solvent environment. researchgate.net Research on related π-conjugated oxazole dyes has shown that they can emit light across the visible spectrum and exhibit significant Stokes shifts, which is a desirable property for fluorescent probes and dyes. researchgate.net
The photophysical properties of a compound related to the core structure, (E)-N,N-dimethyl-4-(2-(oxazol-5-yl)vinyl)aniline, have been studied, revealing its absorption and emission characteristics in different solvents. This solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent, indicates a change in the electronic distribution in the excited state and is a hallmark of push-pull fluorophores.
| Solvent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift |
| Toluene | 387 nm | 448 nm | 61 nm |
| THF | 393 nm | 483 nm | 90 nm |
| DCM | 398 nm | 506 nm | 108 nm |
| Acetonitrile | 396 nm | 545 nm | 149 nm |
| DMSO | 400 nm | 565 nm | 165 nm |
Table 2: Photophysical data for a related oxazole dye, showcasing the influence of solvent polarity on its luminescent properties. Data extracted from studies on related compounds. researchgate.netresearchgate.net
The presence of the 4-bromopyridyl group in this compound would be expected to influence its luminescent properties, potentially leading to interesting photophysical behaviors that could be exploited in the development of new sensors or light-emitting materials.
Role as a Synthetic Building Block for Complex Molecular Architectures
The presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for various cross-coupling reactions, enabling the construction of intricate molecular structures. This reactivity is fundamental to its utility as a synthetic building block.
Design and Synthesis of Oligomeric Pyridyl-Oxazole Frameworks
The synthesis of oligomeric pyridyl-oxazole frameworks often relies on iterative cross-coupling strategies, where bromo-substituted heterocyclic compounds like this compound can be key precursors. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are instrumental in forming new carbon-carbon bonds.
For instance, a general approach to synthesizing such oligomers could involve the Suzuki-Miyaura coupling of a borylated pyridyl-oxazole with a bromo-substituted counterpart. While specific studies on this compound are not extensively documented, the synthesis of other bromooxazoles and their subsequent Suzuki-Miyaura reactions have been reported, demonstrating the feasibility of this approach. sci-hub.seresearchgate.net The regiocontrolled synthesis of various bromooxazole building blocks has been achieved through direct lithiation followed by reaction with an electrophilic bromine source. sci-hub.se These building blocks are then utilized in parallel synthesis conditions for Suzuki-Miyaura cross-coupling reactions. sci-hub.se
Similarly, the Stille coupling offers another powerful method for the functionalization of heterocyclic compounds. nih.gov Although challenged by the use of tin compounds, Stille couplings can sometimes outperform Suzuki reactions in terms of yield and substrate scope for specific heterocyclic systems. nih.gov
The design of these oligomeric frameworks is driven by the desire to create molecules with specific electronic, optical, or biological properties. The defined connectivity and orientation of the pyridyl and oxazole units can lead to materials with applications in areas such as molecular recognition and materials science.
Interaction Studies with Biological Systems (focused on molecular mechanisms and compound-target engagement)
The pyridyl-oxazole scaffold is a common motif in biologically active compounds, and derivatives of this compound are therefore of interest for their potential interactions with biological targets.
In Vitro Assay Development and Implementation for Molecular Target Profiling
To investigate the biological activity of compounds derived from this compound, various in vitro assays are employed. These assays are crucial for determining the specific molecular targets of a compound and elucidating its mechanism of action.
For example, if a derivative is being investigated as a potential kinase inhibitor, an in vitro kinase inhibitory assay would be performed. Such assays measure the ability of the compound to inhibit the activity of a specific kinase enzyme. For instance, in the evaluation of novel 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, researchers determined the IC50 values against several cancer cell lines and the c-Met kinase itself. nih.gov One promising compound exhibited a c-Met IC50 of 17.6 nM. nih.gov
Similarly, when assessing potential antibacterial agents, the minimum inhibitory concentration (MIC) against various bacterial strains is determined. For novel quinoline-oxadiazole hybrids, their inhibitory potential was determined against EGFR and microbial DNA gyrase, with some compounds showing potent activity. nih.gov
The development of these assays often requires the synthesis of the target protein, the selection of an appropriate substrate, and a method to detect the product of the enzymatic reaction.
Table 1: Examples of In Vitro Assays for Biological Target Profiling of Heterocyclic Compounds
| Assay Type | Target | Example Compound Class | Measured Parameter | Reference |
| Kinase Inhibition Assay | c-Met Kinase | 4-Phenoxyquinoline derivatives | IC50 | nih.gov |
| Antiproliferative Assay | Cancer Cell Lines (HT-29, MKN-45, H460) | 4-Phenoxyquinoline derivatives | IC50 | nih.gov |
| EGFR Tyrosine Kinase Inhibition Assay | EGFR-TK | Quinoline-oxadiazole hybrids | IC50 | nih.gov |
| Antimicrobial Activity Assay | S. aureus, E. coli, C. albicans | Quinoline-oxadiazole hybrids | MIC | nih.gov |
| PDE4B Inhibition Assay | Phosphodiesterase 4B | 2,4-disubstituted oxazole derivatives | IC50 | ebi.ac.uknih.gov |
High-Throughput Screening Methodologies for Biological Activity Identification
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.gov Phenotypic screening, a type of HTS, involves testing compounds for their ability to produce a specific phenotype in a cell or organism, without prior knowledge of the molecular target. nih.govotavachemicals.com
A typical HTS workflow involves:
Library Preparation : A diverse library of compounds, which could include derivatives of this compound, is prepared in a microplate format. enamine.net
Assay Miniaturization : The biological assay is adapted to a small-volume format suitable for automated handling.
Screening : The compound library is tested in the miniaturized assay using robotic systems.
Hit Identification and Validation : Compounds that show significant activity ("hits") are identified and their activity is confirmed through further testing.
For example, a high-throughput phenotypic screen was used to identify antibacterial agents against multidrug-resistant A. baumannii and K. pneumoniae from small-molecule libraries. nih.gov Similarly, a marine compound library was screened to identify compounds with anti-Cryptosporidium activity. nih.gov
The identified hits from such screens, which could potentially be derivatives of this compound, would then be subjected to further studies to determine their mechanism of action and potential as therapeutic leads.
Development of Chemical Probes and Biosensors (e.g., fluorescent or colorimetric chemosensors)
The pyridyl-oxazole scaffold can be incorporated into the design of chemical probes and biosensors due to its ability to coordinate with metal ions and its favorable photophysical properties.
The development of fluorescent and colorimetric chemosensors for the detection of specific analytes, such as metal ions, is an active area of research. researchgate.netccspublishing.org.cn These sensors typically consist of a recognition unit (receptor) that selectively binds to the analyte and a signaling unit (fluorophore or chromophore) that produces a detectable optical response.
For instance, a ratiometric fluorescent chemosensor for Cu(II) was developed using a 1,8-naphthalimide (B145957) fluorophore integrated with 8-aminoquinoline (B160924) as the receptor. nih.gov The sensor exhibited a selective ratiometric response to Cu(II) in aqueous media. nih.gov Another study reported a furan-pyrene based chemosensor for the ratiometric and colorimetric detection of Al(3+). ccspublishing.org.cn
The design of such sensors involves careful selection of the fluorophore and the receptor to achieve high selectivity and sensitivity for the target analyte. Derivatives of this compound could be functionalized with different fluorophores through the bromo-substituent to create a variety of potential sensors.
Table 2: Examples of Fluorescent and Colorimetric Chemosensors for Metal Ion Detection
| Sensor Type | Target Ion | Receptor/Fluorophore System | Detection Method | Limit of Detection (LOD) | Reference |
| Ratiometric Fluorescent | Cu(II) | 1,8-Naphthalimide / 8-Aminoquinoline | Fluorescence | - | nih.gov |
| Colorimetric & Ratiometric Fluorescent | Al(3+) | Furan-Pyrene | Colorimetric & Fluorescence | 1.04 µmol/L | ccspublishing.org.cn |
| Fluorescent | Zn(II) | Pyridine-Pyridone based | Fluorescence | - | nih.gov |
Future Directions and Emerging Research Avenues for 2 4 Bromopyridin 2 Yl Oxazole
Development of Sustainable and Green Synthesis Approaches
The future synthesis of 2-(4-Bromopyridin-2-YL)oxazole and its analogs will increasingly prioritize environmentally benign methods. Traditional multi-step syntheses often involve hazardous reagents, significant waste production, and high energy consumption. Green chemistry principles offer a pathway to more efficient and sustainable production.
Future research will likely focus on:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of oxazole (B20620) derivatives, including promoting the rapid O,N-acylation-cyclodehydration of oximes and acid chlorides. ijpsonline.comnih.gov Applying microwave irradiation to the reaction of 4-bromopicolinamide (B1331220) with an appropriate α-haloketone could significantly reduce reaction times and improve yields. researchgate.net A 2020 study demonstrated a rapid, one-pot microwave-assisted synthesis for 5-substituted oxazoles, highlighting the method's efficiency and potential for creating a cleaner route to these compounds. acs.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters. ijpsonline.com Developing a flow-based synthesis for this compound would enable safer handling of reactive intermediates and facilitate large-scale production with minimal waste.
Catalytic Methods: Research into novel catalysts can improve the efficiency of key bond-forming reactions. This includes using earth-abundant metal catalysts or organocatalysts to replace more toxic or expensive heavy metals. chemscene.com For instance, copper-catalyzed methods have been used for benzoxazole (B165842) synthesis, and palladium/copper catalysts have been employed for direct arylation in synthesizing 2,4-disubstituted oxazoles. ijpsonline.comnih.gov
Greener Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-derived solvents is a key goal. The van Leusen reaction, a common method for oxazole synthesis, has been successfully improved by using β-cyclodextrin to facilitate the reaction in water. nih.gov
| Synthesis Approach | Potential Advantages for this compound | Relevant Findings for Related Compounds |
| Microwave-Assisted | Reduced reaction times, increased yields, lower energy consumption. | Promotes rapid cyclodehydration for oxazole formation. ijpsonline.comnih.gov Enables one-pot synthesis in short timeframes. acs.org |
| Flow Chemistry | Enhanced safety, scalability, precise process control, reduced waste. | Used for the synthesis of oxazole-hydroperoxides, demonstrating enhanced safety. ijpsonline.com |
| Novel Catalysis | Higher efficiency, lower catalyst loading, use of less toxic metals. | Copper and Palladium catalysts are effective for oxazole synthesis. ijpsonline.comnih.gov |
| Green Solvents | Reduced environmental impact, improved safety profile. | van Leusen reaction for oxazole synthesis demonstrated in water. nih.gov |
High-Throughput Synthesis and Screening for Novel Analogues with Tailored Properties
The this compound scaffold is ripe for exploration through high-throughput synthesis (HTS) and screening. By systematically modifying the pyridine (B92270) and oxazole rings, large libraries of analogs can be generated and rapidly tested for desired biological or material properties.
Key future directions include:
Combinatorial Chemistry: Utilizing the bromine atom as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will allow for the rapid diversification of the 4-position of the pyridine ring. This enables the creation of a large library of analogs with varied electronic and steric properties.
Automated Synthesis Platforms: Employing robotic systems for parallel synthesis will accelerate the generation of compound libraries, moving beyond the one-molecule-at-a-time approach.
High-Throughput Screening (HTS) Assays: Once synthesized, these libraries can be screened against various biological targets. For example, AlphaScreen-based HTS has been used to identify novel small molecule inhibitors of protein-protein interactions, such as those involving BRD4, a protein implicated in cancer. nih.gov Such assays could be adapted to find analogs of this compound that inhibit specific enzymes or receptor binding. Microdroplet reaction platforms combined with mass spectrometry can also be used for the high-throughput screening of optimal reaction conditions, significantly speeding up the discovery process. nih.gov
Advanced Computational Design for Predicting and Optimizing Compound Functionality
Computational chemistry and molecular modeling are indispensable tools for accelerating the design of novel compounds. For this compound, in silico methods can predict properties and guide synthetic efforts, saving significant time and resources.
Future research in this area will involve:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound analogs within the active site of a biological target. For example, docking studies on pyridine-thiazole hybrids have helped to understand their anticancer activity. nih.gov Similarly, docking has been used to study trisubstituted oxazoles as potential inhibitors of aquaporin-4 and to evaluate pyrazole (B372694) derivatives as potential PDE4B inhibitors. nih.govnih.gov This approach can identify which modifications to the parent structure are most likely to improve binding.
Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of synthesized analogs and their measured activities, QSAR models can be built to correlate chemical structure with biological function. This allows for the prediction of the activity of yet-to-be-synthesized compounds.
Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure and reactivity of the molecule, providing insights into its stability, reactivity, and potential interactions. DFT studies have been used to understand the antioxidant properties of new thiazole (B1198619) and pyridine derivatives. nih.gov
| Computational Method | Application to this compound | Examples from Related Compounds |
| Molecular Docking | Predict binding to therapeutic targets (e.g., kinases, G-quadruplexes). | Pyridine-thiazole hybrids docked against anticancer targets. nih.gov Trisubstituted oxazoles docked with aquaporin-4. nih.gov |
| QSAR | Develop models to predict the activity of new analogs. | Used to establish relationships between structure and antiproliferative activity. nih.gov |
| DFT Calculations | Understand electronic properties and predict reactivity. | Used to correlate structure with antioxidant activity in pyridine derivatives. nih.gov |
Integration into Hybrid Material Systems for Multifunctional Applications
The pyridinyl-oxazole motif is a promising building block for advanced materials due to its ability to act as a ligand for metal ions. The specific structure of this compound, with its defined stereochemistry and electronic properties, makes it an attractive candidate for creating novel hybrid materials.
Emerging research avenues include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine and oxazole rings can coordinate with metal centers to form extended, ordered structures. These materials have potential applications in gas storage, catalysis, and sensing. A variety of pyridine-containing azoles have been synthesized for their potential as building blocks in coordination chemistry. researchgate.net
Luminescent Materials: Pyridinyl-oxazole structures are found in ligands that form highly luminescent complexes with metals like iridium and vanadium. mdpi.com These could be developed for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Catalyst Development: Vanadium complexes with pyridine-oxazole ligands have shown promise as catalysts for ethylene (B1197577) polymerization. mdpi.com The electronic properties of this compound could be tuned to develop new, highly efficient catalysts for various organic transformations.
Contributions to Chemical Biology and Early-Stage Drug Discovery Methodologies
The this compound scaffold holds significant promise as a versatile tool in chemical biology and as a starting point for identifying new lead compounds in drug discovery. Its rigid structure and potential for diverse functionalization make it an ideal core for probing biological systems.
Future contributions are anticipated in:
Lead Compound Identification: The pyridinyl-oxadiazole motif has been identified as a promising recognition element for G-quadruplexes, which are nucleic acid structures implicated in cancer. nih.govmdpi.com Analogs of this compound could be screened for similar activity, potentially leading to new anticancer drug leads. The oxazole ring is a key component in many bioactive molecules, and its derivatives have shown potential as inhibitors of various enzymes. nih.gov
Mechanism Elucidation: By functionalizing the scaffold with fluorescent tags or photoreactive groups, researchers can create chemical probes to study biological processes. These probes can be used to identify the cellular targets of bioactive compounds and to elucidate their mechanisms of action.
Fragment-Based Drug Discovery (FBDD): The core structure of this compound can be used as a fragment in FBDD campaigns. By identifying weak-binding fragments that interact with a protein target, medicinal chemists can grow these fragments into more potent lead compounds.
Q & A
Q. What are the common synthetic routes for 2-(4-bromopyridin-2-yl)oxazole, and how can their efficiency be optimized?
The compound can be synthesized via cyclization of aryl-amino ketones using phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), yielding up to 95% efficiency for bromophenyl derivatives (Table I, ). Another method involves acylaminoacylation of aromatic hydrocarbons with oxazolones in the presence of AlCl₃, achieving moderate yields (62%) for brominated derivatives ( ). Optimization requires careful control of reaction temperature, stoichiometry, and catalyst choice. For regioselective bromination, directing groups or protective strategies (e.g., blocking the oxazole nitrogen) may enhance specificity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography (via SHELX software) resolves molecular geometry and confirms substitution patterns .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and aromatic coupling, particularly distinguishing pyridyl and oxazole protons .
- IR spectroscopy detects functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) and hydrogen-bonding interactions .
- UV-Vis spectroscopy analyzes electronic transitions, useful for studying conjugation effects in derivatives .
Q. How can researchers address low yields in the cyclization of brominated precursors to form oxazoles?
Low yields often arise from competing side reactions or incomplete cyclization. Strategies include:
- Using excess POCl₃ or H₂SO₄ to drive the reaction to completion .
- Purifying intermediates (e.g., amino ketones) before cyclization .
- Employing high-resolution mass spectrometry (HRMS) to monitor reaction progress .
Advanced Research Questions
Q. How does benzannulation at the oxazole ring affect the photophysical properties of this compound derivatives?
Benzannulation extends π-conjugation but does not significantly shift excited-state intramolecular proton transfer (ESIPT) emission wavelengths. Instead, it increases energy barriers for proton transfer in the S₁ state due to enhanced charge-transfer character. Computational modeling (TDDFT/B3LYP/6-31+G(d)) reveals that benzannulation alters the balance between charge transfer and aromaticity in the excited state, which can be validated via fluorescence spectroscopy and transient absorption studies .
Q. What computational methods are most reliable for modeling the excited-state dynamics of this compound derivatives?
Hybrid DFT functionals (e.g., B3LYP and PBE0) closely match experimental emission energies for ESIPT-active oxazoles. In contrast, meta-hybrid (M06-2X) and range-separated (CAM-B3LYP) functionals overestimate emission wavelengths. IR vibrational mode calculations further quantify hydrogen-bond strength changes upon benzannulation, aiding in rationalizing ESIPT efficiency .
Q. How can this compound derivatives be utilized in organometallic catalysis or materials science?
- Organometallic complexes : The oxazole nitrogen and bromine atom serve as coordination sites for transition metals (e.g., Cu, Co, Ni), forming complexes with potential catalytic or antifungal activity ( ).
- Polymer synthesis : Derivatives with stannyl groups (e.g., 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole) enable cross-coupling reactions (e.g., Wurtz coupling) to generate conductive polymers ().
- Fluorophores : ESIPT properties make these compounds candidates for OLEDs or bioimaging probes, contingent on tuning substituents to modulate emission profiles .
Q. What mechanistic insights explain regioselectivity challenges in electrophilic substitution reactions of this compound?
Electrophilic substitution (e.g., nitration, bromination) can target either the pyridine or oxazole ring, depending on reaction conditions. For example, strong electrophiles (e.g., Br₂ in H₂SO₄) favor pyridine ring substitution due to its lower electron density, while milder conditions (e.g., N-bromosuccinimide in DMF) may target the oxazole. Computational studies (NBO analysis) can predict charge distribution and guide condition selection .
Contradictions and Resolutions
- Synthesis Yields : reports yields >95% for cyclization, while notes ~60% for similar reactions. This discrepancy may stem from differences in precursor purity or reaction scale.
- Regioselectivity : observes electrophilic substitution at the pyridine ring under acidic conditions, whereas emphasizes oxazole reactivity. Resolution lies in substrate-specific electronic effects (e.g., electron-withdrawing groups on pyridine enhance its reactivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
